molecular formula C11H13BrO B11868791 3-(2-Bromo-4-methylbenzyl)oxetane

3-(2-Bromo-4-methylbenzyl)oxetane

Katalognummer: B11868791
Molekulargewicht: 241.12 g/mol
InChI-Schlüssel: ITBCNHDTZUSHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Bromo-4-methylbenzyl)oxetane is an organic compound with the molecular formula C11H13BrO It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylbenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a suitable alcohol precursor. For example, the reaction of 2-bromo-4-methylbenzyl alcohol with a base can lead to the formation of the oxetane ring through an intramolecular nucleophilic substitution reaction .

Another approach involves the use of epoxide ring-opening reactions followed by ring-closing steps. This method can be advantageous due to the availability of epoxide precursors and the mild reaction conditions required .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, yield, and scalability. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and selectivity of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-4-methylbenzyl)oxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxetanes, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or ethers .

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-4-methylbenzyl)oxetane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Bromo-4-methylbenzyl)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The bromine atom and methyl group can also participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Bromo-4-methylbenzyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The combination of the oxetane ring and the bromine atom makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H13BrO

Molekulargewicht

241.12 g/mol

IUPAC-Name

3-[(2-bromo-4-methylphenyl)methyl]oxetane

InChI

InChI=1S/C11H13BrO/c1-8-2-3-10(11(12)4-8)5-9-6-13-7-9/h2-4,9H,5-7H2,1H3

InChI-Schlüssel

ITBCNHDTZUSHQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC2COC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.